molecular formula C15H16N6 B8565045 Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-

Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-

Cat. No. B8565045
M. Wt: 280.33 g/mol
InChI Key: DJDLWERONIANEV-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

A mixture of 7-amino-4-methylthiopyrido[4,3-d]pyrimidine (256 mg, 1.33 mmole) and N,N-dimethyl-1,4-phenylenediamine (1.95 g, 14.4 mmole) is stirred under N2 at 190° C. for 20 min. The resulting product is chromatographed over alumina (3-7k EtOH/CHCl3) to give 7-amino-4-(4-dimethylaminoanilino)pyrido[4,3-d]pyrimidine (198 mg, 53%) as an orange solid. 1H NMR (DMSO) δ 9.67 (1H, brs), 9.27 (1H, s), 8.27 (1H, s), 7.51 (2H, d, J=8.9 Hz), 6.75 (2H, d, J=8.9 Hz), 6.51 (2H, brs), 6.39 (1H, s), 2.89 (6H, s).
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8](SC)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1.[CH3:14][N:15]([CH3:23])[C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1>>[NH2:1][C:2]1[N:11]=[CH:10][C:9]2[C:8]([NH:22][C:19]3[CH:20]=[CH:21][C:16]([N:15]([CH3:23])[CH3:14])=[CH:17][CH:18]=3)=[N:7][CH:6]=[N:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
256 mg
Type
reactant
Smiles
NC1=CC=2N=CN=C(C2C=N1)SC
Name
Quantity
1.95 g
Type
reactant
Smiles
CN(C1=CC=C(C=C1)N)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
is stirred under N2 at 190° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting product is chromatographed over alumina (3-7k EtOH/CHCl3)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC=2N=CN=C(C2C=N1)NC1=CC=C(C=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.